Sigma-1 Receptor (S1R) Affinity: A Validated and Selective Lead Chemotype
A 2022 study identified 3-(2-aminoethyl)-thiazolidine-2,4-dione derivatives as a novel S1R ligand chemotype [1]. The lead compound in this series, compound 6c, demonstrated high S1R binding affinity with a Ki of 95.5 nM and 100% radioligand displacement at 10 µM, showing significant selectivity over the sigma-2 receptor (S2R) [1]. This establishes the 3-(2-aminoethyl)thiazolidine-2,4-dione core as a privileged scaffold for S1R engagement.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 95.5 nM for lead compound 6c (3-(2-aminoethyl)-thiazolidine-2,4-dione derivative) |
| Comparator Or Baseline | Baseline: >50% radioligand displacement at 10 µM for other analogs |
| Quantified Difference | 100% displacement and Ki of 95.5 nM for 6c vs. no reported high-affinity binding for unmodified thiazolidinediones (e.g., pioglitazone). |
| Conditions | In vitro radioligand binding assay using [3H]-(+)-pentazocine in S1R-transfected cell membranes [1]. |
Why This Matters
This quantifies the compound's utility as a starting point for developing novel, non-opioid S1R ligands for pain research, a role generic thiazolidinediones cannot fulfill.
- [1] Elkholy N, et al. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chem Biol Drug Des. 2022 Jul;100(1):25-40. View Source
